molecular formula C6H7NO2 B13907739 6-Hydroxy-1-methylpyridin-2-one

6-Hydroxy-1-methylpyridin-2-one

Cat. No.: B13907739
M. Wt: 125.13 g/mol
InChI Key: CVAZDCDOEJRQCX-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methylpyridin-2-one is a heterocyclic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Hydroxy-1-methylpyridin-2-one involves the conversion of commercial dehydroacetic acid. The process includes condensation with several aliphatic aldehydes to produce the desired compound in variable yields (35–92%) . Another approach involves the catalytic transfer hydrogenation/hydrogenolysis of biomass-derived triacetic acid lactone using Ni–Ru bimetallic catalysts supported on carbon .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biomass-derived feedstocks and catalytic processes suggests a sustainable and scalable approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridinones, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methylpyridin-2-one involves its interaction with various molecular targets and pathways. For instance, its phytotoxic activity is attributed to its ability to inhibit the growth of certain plant species by interfering with their metabolic processes . In medicinal applications, the compound’s biological activities are linked to its interaction with specific enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylpyridin-2-one: Similar in structure but with the hydroxyl group at the 4th position.

    6-Methylpyridin-2-one: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

    2-Hydroxy-6-methylpyridine: The hydroxyl group is attached to the pyridine ring, altering its properties.

Uniqueness

6-Hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

6-hydroxy-1-methylpyridin-2-one

InChI

InChI=1S/C6H7NO2/c1-7-5(8)3-2-4-6(7)9/h2-4,8H,1H3

InChI Key

CVAZDCDOEJRQCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC=C1O

Origin of Product

United States

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